Boc-D-2-Aminomethylphe(Fmoc)
Description
BenchChem offers high-quality Boc-D-2-Aminomethylphe(Fmoc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-2-Aminomethylphe(Fmoc) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDGEKHRYXDFMC-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the properties of Boc-D-2-Aminomethylphe(Fmoc)?
An In-depth Technical Guide to Boc-D-2-Aminomethylphenylalanine(Fmoc)
Executive Summary
Boc-D-2-Aminomethylphenylalanine(Fmoc), systematically named (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid, is a highly specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). Its unique architecture, featuring a D-stereoisomer backbone and an orthogonally protected primary amine on the side chain, provides peptide chemists with a powerful tool for creating sophisticated peptide structures. The acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain amine allow for selective deprotection and modification. This enables the construction of peptides with enhanced proteolytic stability, sites for specific bioconjugation, and the formation of complex branched or cyclic architectures. This guide offers a comprehensive overview of its properties, the chemical principles governing its use, detailed experimental protocols, and its strategic applications in modern drug discovery and development.
Foundational Principles: Orthogonal Protection in Peptide Synthesis
The synthesis of a peptide is a systematic process of forming amide bonds between amino acids in a precise sequence. To prevent unwanted side reactions and self-polymerization, the reactive functional groups—primarily the α-amino group and any reactive side chains—must be temporarily blocked with protecting groups.[1] The success of complex peptide synthesis hinges on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[2][3][4]
The two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.[][6]
-
Boc/Bzl Strategy: Employs the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a strong acid like trifluoroacetic acid (TFA).[] Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a very strong acid, such as hydrogen fluoride (HF).[1]
-
Fmoc/tBu Strategy: Utilizes the base-labile Fmoc group for Nα-protection, which is cleaved with a weak base like piperidine.[][8] Acid-labile groups (e.g., tert-butyl (tBu), Boc, trityl (Trt)) are used for side-chain protection and are removed during the final cleavage from the resin with TFA.[1][2]
Boc-D-2-Aminomethylphe(Fmoc) is a unique reagent that incorporates elements of both chemistries into a single building block, enabling advanced synthetic maneuvers that are difficult to achieve with standard protected amino acids.
Core Properties of Boc-D-2-Aminomethylphe(Fmoc)
Chemical Identity and Structure
This non-natural amino acid derivative is structurally a D-phenylalanine with a Boc-protected α-amine and an aminomethyl substituent at the ortho (2-position) of the phenyl ring, where the side-chain amine is protected by an Fmoc group.
-
Systematic Name: (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid[9]
-
Common Synonyms: Boc-D-Phe(2-CH2NHFmoc)-OH, Boc-2-(Fmoc-aminomethyl)-D-Phe-OH[9][10]
Caption: Workflow for selective side-chain modification.
Experimental Protocols and Methodologies
As a Senior Application Scientist, it is crucial to emphasize that the success of any synthesis relies on high-quality reagents and adherence to validated protocols. The use of amine-free DMF is particularly critical for any steps involving Fmoc chemistry. [11]
Protocol: Incorporation via Boc-SPPS
This protocol outlines a single coupling cycle for incorporating Boc-D-2-Aminomethylphe(Fmoc) onto a growing peptide chain attached to a resin (e.g., Merrifield resin) using the Boc-SPPS strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-2-Aminomethylphe(Fmoc)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: High-purity, amine-free DMF; DCM
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-2-Aminomethylphe(Fmoc) (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes. Causality: HBTU, in the presence of a base, converts the carboxylic acid into a highly reactive acyl-O-benzotriazole ester, which is susceptible to nucleophilic attack by the free amine on the resin.
-
Coupling: Add the activated amino acid solution to the swelled and washed resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the disappearance of the free primary amine. A negative result (yellow beads) indicates complete coupling. Trustworthiness: This in-process control validates the completion of the critical bond-forming step before proceeding, preventing the formation of deletion sequences.
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle, starting with Nα-Boc deprotection.
Caption: Standard workflow for a Boc-SPPS coupling cycle.
Protocol: Selective On-Resin Side-Chain Deprotection
This protocol is performed after the desired peptide sequence has been assembled, but before final cleavage from the resin, to unmask the side-chain amine for further modification.
Materials:
-
Fully assembled peptide-resin (N-terminus Boc-protected)
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF
-
Solvents: High-purity DMF, DCM
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and drain the solvent.
-
Fmoc Cleavage: Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat with fresh solution for another 10-20 minutes. Causality: The repeated treatment ensures complete removal of the Fmoc group, which can sometimes be sterically hindered within the resin matrix.
-
Thorough Washing: This step is critical. Wash the resin extensively with DMF (5-7x) to completely remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Any residual piperidine will deprotect the Nα-Fmoc group of the next amino acid to be coupled in an Fmoc-based synthesis, or interfere with subsequent reactions.
-
Confirmation: A qualitative test can confirm the presence of a new primary amine on the side chain. The resin is now ready for side-chain modification (e.g., acylation, alkylation, or conjugation).
Applications in Drug Development and Research
The incorporation of Boc-D-2-Aminomethylphe(Fmoc) into a peptide sequence is a strategic choice to impart specific, desirable properties.
-
Enhanced Proteolytic Stability: Peptides composed of natural L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. The inclusion of D-amino acids, such as D-phenylalanine, creates a non-natural peptide bond that is resistant to enzymatic cleavage, significantly enhancing the peptide's circulating half-life and bioavailability. [10]* Scaffold for Bioconjugation: The orthogonally protected side-chain amine is the key functional feature. After selective Fmoc deprotection on-resin, this primary amine serves as a versatile handle for covalently attaching other molecules, including:
-
Fluorescent labels or quenchers for creating diagnostic probes or studying biological interactions.
-
Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.
-
Cytotoxic agents to create targeted peptide-drug conjugates for oncology. [10] * Lipids to enhance cell membrane permeability.
-
-
Construction of Branched and Cyclic Peptides: The liberated side-chain amine can be used as an anchor point to initiate the synthesis of a second peptide chain, resulting in a branched peptide. Alternatively, it can be reacted with the N-terminus or another side chain to form a lactam bridge, creating a constrained, cyclic peptide. Cyclization is a widely used strategy to improve receptor binding affinity and conformational stability.
Conclusion
Boc-D-2-Aminomethylphenylalanine(Fmoc) is more than a simple building block; it is a sophisticated chemical tool that embodies the principles of orthogonal synthesis. Its dual-protection scheme provides researchers and drug developers with precise control over peptide architecture, enabling the creation of novel therapeutics with enhanced stability and tailored functionality. By understanding the distinct chemical properties of the Boc and Fmoc groups and applying the validated protocols described herein, scientists can leverage this powerful reagent to accelerate the discovery of next-generation peptide-based drugs and biochemical probes.
References
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- Google Patents. (n.d.). US8383770B2 - Boc and Fmoc solid phase peptide synthesis.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11971. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. PubChem Compound Database. Retrieved from [Link]
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Vizzavona, J., & El-Mahdi, O. (2003). Methods and protocols of modern solid phase peptide synthesis.
-
National Center for Biotechnology Information. (n.d.). (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. 1212895-19-6 | Boc-2-(Fmoc-aminomethyl)-D-phenylalanine - AiFChem [aifchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chem.uci.edu [chem.uci.edu]
The Alchemist's Choice: A Technical Guide to Boc and Fmoc Protecting Groups in Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide-based drug discovery and biomedical research. The success of this powerful technique hinges on a meticulously planned protecting group strategy, designed to ensure the sequential and specific formation of amide bonds. At the heart of SPPS are two dominant, yet fundamentally different, chemical philosophies: the classic tert-butyloxycarbonyl (Boc) strategy and the modern 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. This guide provides an in-depth technical analysis of these two approaches, moving beyond simple procedural descriptions to explore the underlying chemical principles, causality behind experimental choices, and field-proven protocols. We will dissect the orthogonal protection schemes, compare their respective strengths and weaknesses, and provide the detailed knowledge required for researchers, scientists, and drug development professionals to make informed decisions for synthesizing peptides of varying complexity and purpose.
The Principle of Orthogonal Protection: The Key to Controlled Synthesis
The stepwise assembly of a peptide on a solid support presents a significant chemical challenge: how to selectively deprotect the N-terminal α-amino group of the growing chain for the next coupling reaction without disturbing the acid-labile bond anchoring the peptide to the resin or the protecting groups on reactive amino acid side chains.[1] The solution lies in the concept of orthogonality . An ideal protecting group scheme employs multiple classes of protecting groups that are removed under distinct and mutually exclusive chemical conditions.[2][3]
The Fmoc/tBu strategy is a true orthogonal system. The Nα-Fmoc group is base-labile, while the side-chain protecting groups (typically tert-butyl based) and the resin linker are acid-labile.[4][5] This allows for the selective removal of the Fmoc group with a mild base at each cycle, leaving all other protection intact.[4]
Conversely, the Boc/Bzl strategy is not strictly orthogonal but relies on differential acid lability.[2][5] The Nα-Boc group is removed with a moderate acid (trifluoroacetic acid, TFA), while the more robust benzyl-based side-chain protecting groups and the resin linkage require a very strong acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[2][5] This reliance on graduated acidolysis means that minor, premature cleavage of side-chain protection can occur with each TFA deprotection cycle, a critical consideration for the synthesis of long peptides.[4]
The Boc/Bzl Strategy: The Robust Classic
The Boc strategy, pioneered by R. Bruce Merrifield, was the foundation of SPPS.[6] Despite the prevalence of Fmoc chemistry, the Boc approach remains highly relevant, particularly for synthesizing "difficult" or aggregation-prone sequences where its unique chemical environment offers advantages.[7]
Chemistry of the Boc Group and Deprotection Mechanism
The tert-butyloxycarbonyl (Boc) group is an acid-labile urethane protecting group.[6] Its removal is typically achieved with 25-50% trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM). The mechanism proceeds via an SN1 pathway, generating a stable tert-butyl cation.[2][5]
This carbocation is a highly reactive electrophile that can alkylate nucleophilic residues in the peptide chain, particularly tryptophan (Trp), methionine (Met), and cysteine (Cys).[5][6] Therefore, the inclusion of a scavenger, such as dithioethane (DTE), in the deprotection solution is mandatory to quench these cations and prevent irreversible side product formation.[2][6]
Following deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt. This salt must be neutralized to a free amine before the next coupling reaction can proceed.[2][6] This is a distinct step in the classic Boc workflow, typically performed with a hindered tertiary amine base like diisopropylethylamine (DIEA).[2][5]
The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The cyclical nature of Boc-SPPS involves a series of discrete, validated steps designed for robust peptide chain elongation. A key innovation that significantly improves efficiency is the in situ neutralization protocol, where the neutralization and coupling steps are combined, minimizing the time the reactive free amine is exposed, which can reduce aggregation.[1][5]
Caption: The Boc-SPPS workflow, showing both classic and in situ neutralization pathways.
Detailed Experimental Protocol: Boc-SPPS Cycle (Classic)
This protocol is a self-validating system for one cycle of amino acid addition. All steps are performed at room temperature in a suitable reaction vessel with agitation.
-
Resin Preparation: Start with the peptidyl-resin (e.g., 0.25 mmol scale) from the previous cycle. Swell the resin in dichloromethane (DCM) for 15-20 minutes.
-
Boc Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual acid and scavengers:
-
3x with DCM
-
2x with Isopropanol (IPA) (to shrink the resin and help remove trapped acid)
-
3x with DCM
-
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (10 mL per gram of resin).
-
Agitate for 10 minutes, then drain.
-
Repeat the neutralization step for another 10 minutes to ensure complete conversion to the free amine.[6]
-
-
Washing:
-
Drain the neutralization solution.
-
Wash the resin thoroughly to remove excess base:
-
5x with DCM
-
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (4 equivalents) with a coupling agent like HBTU (3.95 equivalents) and DIEA (6 equivalents) in N,N-Dimethylformamide (DMF) for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptidyl-resin.
-
Agitate for 60-120 minutes.
-
Self-Validation Check: Perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling.[8] If the test is positive, repeat the coupling step.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin:
-
3x with DMF
-
3x with DCM
-
-
The resin is now ready for the next cycle.
-
Side-Chain Protection and Final Cleavage
The side-chain protection in Boc-SPPS is typically benzyl (Bzl) or benzyl-derived groups, which are significantly more stable to TFA than the Nα-Boc group.[2]
| Amino Acid | Common Boc/Bzl Protecting Group | Cleavage Condition |
| Arg | Tosyl (Tos), Nitro (NO2) | Strong Acid (HF, TFMSA) |
| Asp, Glu | Benzyl ester (OBzl) | Strong Acid (HF, TFMSA) |
| Cys | 4-methylbenzyl (Meb) | Strong Acid (HF, TFMSA) |
| His | 2,4-Dinitrophenyl (Dnp), Tosyl (Tos) | Thiolysis (Dnp), Strong Acid (Tos) |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (HF, TFMSA) |
| Ser, Thr | Benzyl ether (Bzl) | Strong Acid (HF, TFMSA) |
| Trp | Formyl (For) | Piperidine, then Strong Acid |
| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | Strong Acid (HF, TFMSA) |
Table based on information from various sources.[6][9]
Final cleavage of the peptide from the resin (e.g., Merrifield or PAM resin) and removal of all side-chain protecting groups requires treatment with a very strong acid.[6] Anhydrous hydrogen fluoride (HF) is the most common reagent, often used in a "low-high" two-step procedure to minimize side reactions.[6] This process is highly hazardous and requires specialized, HF-resistant laboratory equipment.[6] Alternatives like trifluoromethanesulfonic acid (TFMSA) exist but are also highly corrosive.[6] The cleavage is performed in the presence of a scavenger cocktail (e.g., anisole, p-cresol) to protect the deprotected peptide.[6]
The Fmoc/tBu Strategy: The Mild and Orthogonal Standard
Developed in the 1970s, the Fmoc strategy has become the most widely used method for SPPS.[4] Its popularity stems from the use of milder, non-corrosive reagents and its true orthogonality, which simplifies automation and is compatible with the synthesis of peptides containing sensitive modifications like phosphorylation or glycosylation.[4]
Chemistry of the Fmoc Group and Deprotection Mechanism
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group.[3] It is stable to acids but is rapidly cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF.[3][10] The deprotection occurs via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide.[3]
The liberated DBF is an electrophile that can re-add to the N-terminal amine. Piperidine serves a dual role: it acts as the base for deprotection and as a nucleophilic scavenger, forming a stable adduct with DBF that is easily washed away.[3] This scavenging action is crucial for achieving high yields.[3]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Fmoc-SPPS cycle is streamlined because it does not require a separate neutralization step. The N-terminal amine is liberated as a free base, ready for the subsequent coupling reaction. The progress of the deprotection can be monitored in real-time by measuring the UV absorbance of the released Fmoc-piperidine adduct, a feature that greatly facilitates automation.
Caption: The streamlined, four-step workflow of the Fmoc-SPPS cycle.
Detailed Experimental Protocol: Fmoc-SPPS Cycle
This protocol represents a standard, self-validating cycle for Fmoc-based peptide synthesis. All steps are performed at room temperature with agitation.
-
Resin Preparation: Start with the peptidyl-resin (e.g., 0.1 mmol scale on a Rink Amide or Wang resin) from the previous cycle, swollen in DMF.[10]
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add a solution of 20% (v/v) piperidine in DMF (8-10 mL per gram of resin).[10]
-
Agitate for 3-5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the Fmoc-adduct. Residual piperidine will neutralize the activated amino acid in the next step, inhibiting coupling.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (5 equivalents), a coupling activator like HATU (4.5 equivalents), and a base like DIEA or Collidine (10 equivalents) in DMF.[10]
-
Add the activated amino acid solution to the peptidyl-resin.
-
Agitate for 45-90 minutes.
-
Self-Validation Check: Perform a ninhydrin (Kaiser) test.[8] A negative result (clear/yellow beads) confirms complete coupling. If positive (blue/purple beads), the coupling step should be repeated.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin:
-
3x with DMF
-
3x with DCM
-
-
The resin is now prepared for the next synthesis cycle.
-
Side-Chain Protection and Final Cleavage
The Fmoc/tBu strategy pairs the base-labile Nα-Fmoc group with acid-labile side-chain protecting groups, which are predominantly derived from tert-butanol (e.g., tBu, Boc, Trt).[4]
| Amino Acid | Common Fmoc/tBu Protecting Group | Cleavage Condition |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |
| Asp, Glu | tert-Butyl ester (OtBu) | TFA |
| Cys | Trityl (Trt), Acetamidomethyl (Acm) | TFA (Trt), Iodine (Acm) |
| His | Trityl (Trt) | TFA |
| Lys | tert-Butoxycarbonyl (Boc) | TFA |
| Ser, Thr | tert-Butyl ether (tBu) | TFA |
| Trp | tert-Butoxycarbonyl (Boc) | TFA |
| Tyr | tert-Butyl ether (tBu) | TFA |
Table based on information from various sources.[4][9]
The final step in Fmoc-SPPS involves treating the peptidyl-resin with a TFA "cocktail" .[11] This single step simultaneously cleaves the peptide from the resin (e.g., Wang, Rink Amide) and removes all the acid-labile side-chain protecting groups.[11] The "cocktail" contains TFA as the strong acid, along with a mixture of scavengers to capture the carbocations generated from the side-chain protecting groups. A common and effective non-odorous cocktail is TFA/triisopropylsilane (TIPS)/water (95:2.5:2.5) .[10][12] The TIPS effectively scavenges the trityl and tert-butyl cations.[10] For peptides containing cysteine, a thiol-based scavenger like ethanedithiol (EDT) may be required.[12]
Head-to-Head Comparison: Choosing the Right Strategy
The choice between Boc and Fmoc chemistry is a critical decision that depends on the specific peptide sequence, desired scale, available equipment, and any required post-synthesis modifications.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in DCM | 20-50% Piperidine in DMF |
| Deprotection Chemistry | Acidolysis (SN1) | Base-catalyzed β-elimination |
| Side-Chain Protection | Benzyl-based (e.g., Bzl, Tos, 2-Cl-Z) | tert-Butyl-based (e.g., tBu, Boc, Trt, Pbf) |
| Orthogonality | Differential Acid Lability (Non-orthogonal)[2][4] | True Orthogonality (Base/Acid)[4] |
| Final Cleavage Reagent | Anhydrous HF or TFMSA[6] | TFA Cocktail (e.g., 95% TFA/TIPS/H₂O)[11] |
| Safety & Handling | Highly corrosive/toxic HF requires special apparatus.[6] | Milder reagents; TFA is corrosive but manageable. |
| Automation | More complex due to neutralization step and resin swelling issues.[13] | Easily automated; UV monitoring of Fmoc deprotection.[4] |
| Cost | Boc-amino acids are generally less expensive. | Fmoc-amino acids are typically more expensive. |
| Key Advantages | Better for aggregation-prone sequences due to repeated acid swelling and protonation of the peptide backbone.[7] | Milder conditions, suitable for sensitive PTMs; higher purity crude products for routine synthesis.[4][7] |
| Key Disadvantages | Harsh final cleavage; premature side-chain deprotection over many cycles.[4] | Piperidine can cause side reactions (e.g., aspartimide formation); aggregation can be an issue in neutral DMF. |
Conclusion: A Field-Proven Perspective
Both Boc and Fmoc chemistries are powerful, validated tools for peptide synthesis. The industry's broad shift toward the Fmoc/tBu strategy is undeniable, driven by its milder conditions, true orthogonality, ease of automation, and compatibility with complex, modified peptides. For the majority of research and development applications, it is the superior choice, often delivering higher purity crude products with fewer handling hazards.[7]
However, to dismiss the Boc/Bzl strategy would be a mistake. Its enduring value lies in its ability to tackle "difficult sequences," particularly long or hydrophobic peptides prone to aggregation. The repetitive TFA treatments keep the peptide backbone protonated and solvated, disrupting the inter-chain hydrogen bonding that leads to aggregation.[1] In situations where Fmoc synthesis fails or yields are unacceptably low due to aggregation, the Boc method provides a robust and often successful alternative.
Ultimately, the expert peptide chemist does not choose a single strategy but understands the fundamental principles of both. The decision is guided by the specific challenge presented by the target peptide, with the goal of producing the desired molecule at the highest possible purity and yield. This guide has illuminated the core chemical logic and practical methodologies of each approach, empowering the scientist to make a truly informed, alchemist's choice.
References
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. Retrieved from [Link]
-
Céline, D., & Jean-Alain, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Kolesanova, E. F., Aleshina, E. Y., Pyndyk, N. V., & Alexandr, A. (2015). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bachem.com [bachem.com]
An In-Depth Technical Guide to Boc-D-2-Aminomethylphe(Fmoc) in Protein Engineering
Abstract: The strategic incorporation of non-canonical amino acids is a cornerstone of modern protein engineering and drug discovery, enabling the creation of peptides and proteins with enhanced therapeutic properties. This guide provides a comprehensive technical overview of Boc-D-2-Aminomethyl-L-phenylalanine(Fmoc), a uniquely versatile building block. We will delve into its molecular architecture, which facilitates a powerful orthogonal synthesis strategy, and provide detailed, field-proven protocols for its incorporation into peptides. Furthermore, this guide will explore the profound impact of this amino acid on the resulting peptide's structure, stability, and function, with a focus on its applications in developing next-generation peptidomimetics.
Introduction: Overcoming Nature's Limitations
Native peptides, while exhibiting high potency and selectivity, are often hampered as therapeutic agents by their poor metabolic stability and conformational flexibility. Protein engineering seeks to overcome these limitations by introducing unnatural amino acids that can confer desirable properties such as resistance to enzymatic degradation, constrained conformations for improved receptor binding, and novel functionalities.[1] Boc-D-2-Aminomethyl-L-phenylalanine(Fmoc) stands out as a powerful tool in this endeavor. Its unique trifunctional nature, featuring two distinct, orthogonally protected amino groups, provides an exceptional level of synthetic control for creating complex peptide architectures.
Section 1: The Molecular Architecture - A Tool for Orthogonal Synthesis
The efficacy of Boc-D-2-Aminomethylphe(Fmoc) stems directly from its carefully designed chemical structure. Understanding this architecture is key to leveraging its full potential in peptide synthesis.
1.1. Structural Breakdown
The molecule consists of three key features:
-
D-Phenylalanine Core: The use of a D-amino acid, an enantiomer of the natural L-amino acids, provides inherent resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids.[1] This is a fundamental strategy for enhancing the in-vivo half-life of peptide-based drugs.
-
α-Amino Boc Protection: The primary alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and is selectively removed under strong acidic conditions, typically using trifluoroacetic acid (TFA).[2][3]
-
Side-Chain Fmoc Protection: The defining feature is the aminomethyl group at the ortho (2-position) of the phenyl ring. This secondary amine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is base-labile and is selectively removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][5]
This dual-protection scheme is the foundation of its utility. The Boc and Fmoc groups are orthogonal , meaning one can be selectively removed in the presence of the other by using chemically distinct conditions (acid vs. base). This allows for precise, stepwise modifications at either the N-terminus of the peptide chain or the side chain of this specific residue.
Diagram: Chemical Structure and Orthogonal Protection
The following diagram illustrates the key components of Boc-D-2-Aminomethylphe(Fmoc) and the distinct chemical conditions required for the selective removal of each protecting group.
Caption: Orthogonal nature of Boc and Fmoc protecting groups.
1.2. Physicochemical Properties
A clear understanding of the physical and chemical properties of this building block is essential for its effective use in synthesis, including proper storage and handling.
| Property | Value |
| Molecular Formula | C30H32N2O6 |
| Molecular Weight | 516.58 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 98% |
| Storage Conditions | 0-8 °C, desiccated |
| Solubility | Soluble in DMF, DCM, sparingly soluble in water |
Section 2: Strategic Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Boc-D-2-Aminomethylphe(Fmoc) into a growing peptide chain is a multi-step process that leverages the principles of solid-phase peptide synthesis (SPPS). While this amino acid contains a Boc group, it is typically incorporated within a broader Fmoc-based SPPS strategy to allow for subsequent side-chain manipulation.
2.1. The Causality Behind the Workflow: Why a Hybrid Approach?
The standard SPPS cycle involves two main steps: deprotection of the N-terminal amine of the resin-bound peptide and coupling of the next activated amino acid.[4] When incorporating our specialized residue, the goal is to add it to the chain via its carboxylic acid, leaving both the Boc (α-amine) and Fmoc (side-chain) groups intact. After incorporation, the N-terminal Fmoc group of the previously coupled amino acid is removed to continue chain elongation. The Boc and side-chain Fmoc groups on our special residue remain untouched, awaiting specific, targeted deprotection steps later in the synthesis.
Diagram: SPPS Incorporation Workflow
This workflow illustrates the core cycle of incorporating Boc-D-2-Aminomethylphe(Fmoc) into a peptide chain growing on a solid support.
Caption: Core cycle for SPPS incorporation of the specialized residue.
2.2. Experimental Protocol: Incorporation of Boc-D-2-Aminomethylphe(Fmoc)
This protocol outlines a standard manual procedure for coupling the amino acid onto a resin-bound peptide with a free N-terminal amine. It assumes a 0.1 mmol synthesis scale on a standard solid-phase synthesis resin (e.g., Rink Amide).
Materials:
-
Resin-bound peptide (0.1 mmol, with free N-terminal amine)
-
Boc-D-2-Aminomethylphe(Fmoc) (0.5 mmol, 5 eq.)
-
HCTU (0.5 mmol, 5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Anhydrous, peptide-grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel with frit and nitrogen bubbling capabilities
Methodology:
-
Resin Swelling & Preparation:
-
Place the resin-bound peptide in the synthesis vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to ensure it is properly swelled and ready for reaction.
-
-
Amino Acid Activation (Pre-activation):
-
Rationale: The carboxylic acid of the incoming amino acid must be activated to a highly reactive ester to facilitate efficient amide bond formation. HCTU is a common and effective coupling reagent. DIPEA acts as a base to neutralize salts and facilitate the reaction.
-
In a separate vial, dissolve Boc-D-2-Aminomethylphe(Fmoc) (258 mg, 0.5 mmol) and HCTU (207 mg, 0.5 mmol) in 2 mL of DMF.
-
Add DIPEA (174 µL, 1.0 mmol) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DCM from the resin in the synthesis vessel.
-
Add the activated amino acid solution to the resin.
-
Bubble with nitrogen gas from the bottom of the vessel to ensure gentle and thorough mixing.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Longer coupling times may be necessary for sterically hindered sequences.
-
-
Monitoring the Coupling Reaction:
-
Rationale: It is critical to ensure the coupling reaction has gone to completion before proceeding. The Kaiser test (or ninhydrin test) detects free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
After the coupling time, take a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
If the test is positive (blue beads), the coupling is incomplete. Redo the coupling step with a fresh solution of activated amino acid.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively to remove any excess reagents and byproducts. A typical wash cycle is: DMF (3 x 5 mL), DCM (3 x 5 mL), DMF (3 x 5 mL).
-
The resin is now ready for the deprotection of the N-terminal Fmoc group of the newly added residue (if further chain elongation is desired) or for selective deprotection of the side-chain Fmoc group.
Section 3: Post-Incorporation Modification - A Gateway to Novel Structures
The true power of this amino acid is realized after its incorporation into the peptide chain. The orthogonally protected side chain serves as a unique chemical handle for a vast array of modifications.
3.1. The "Why": The Strategic Value of a Modifiable Side Chain
The aminomethyl side chain provides a nucleophilic point for conjugation after the peptide backbone has been fully assembled. This allows for the site-specific introduction of various moieties, including:
-
Fluorophores or Quenchers: For creating FRET pairs to study peptide conformation or binding events.[6]
-
Biotin or Affinity Tags: For purification or immobilization of the peptide.
-
Small Molecule Drugs: To create peptide-drug conjugates (PDCs) that use the peptide sequence for targeted delivery.[7][8]
-
Polyethylene Glycol (PEG): To improve solubility and increase in-vivo half-life.
-
Other Peptides: To create branched or cyclic peptides with unique structural constraints.[9]
Diagram: Side-Chain Modification Pathway
This diagram outlines the process of selectively deprotecting the side-chain amine and conjugating a new molecule.
Caption: Workflow for selective side-chain functionalization.
3.2. Experimental Protocol: Selective Side-Chain Fmoc Deprotection and Biotinylation
This protocol describes the removal of the side-chain Fmoc group and the subsequent coupling of a biotin moiety as a representative example of side-chain modification.
Materials:
-
Resin-bound peptide from Section 2.2 (0.1 mmol)
-
20% (v/v) Piperidine in DMF
-
Biotin-NHS ester (0.2 mmol, 2 eq.)
-
DIPEA (0.2 mmol, 2 eq.)
-
Anhydrous DMF and DCM
Methodology:
-
Selective Fmoc Deprotection:
-
Rationale: The N-terminal Boc group is stable to the basic conditions used for Fmoc removal.[10] This allows for the exclusive deprotection of the side-chain amine.
-
Treat the resin with 5 mL of 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 5 mL of 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine and the cleaved Fmoc-adduct.
-
-
Side-Chain Conjugation (Biotinylation):
-
Rationale: Biotin-NHS is an activated ester that will react readily with the newly freed primary amine on the side chain.
-
Dissolve Biotin-NHS ester (68 mg, 0.2 mmol) in 2 mL of DMF. Add DIPEA (35 µL, 0.2 mmol).
-
Add this solution to the resin and mix gently with nitrogen bubbling for 4-6 hours or overnight at room temperature.
-
-
Washing and Final Cleavage Preparation:
-
Drain the conjugation solution.
-
Wash the resin extensively with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
-
The fully assembled and modified peptide is now ready for global deprotection (removal of the N-terminal Boc and any other acid-labile side-chain protecting groups) and cleavage from the resin, typically using a TFA "cocktail" containing scavengers.[11]
-
Section 4: Impact and Applications in Drug Discovery
The incorporation of Boc-D-2-Aminomethylphe(Fmoc) is not merely a synthetic exercise; it is a strategic decision to engineer peptides with superior therapeutic profiles.
4.1. Enhancing Proteolytic Stability
The most immediate benefit of using a D-amino acid is the dramatic increase in resistance to proteolysis.[12] Peptidases are chiral enzymes that do not efficiently recognize or cleave peptide bonds involving D-amino acids. Furthermore, the bulky aminomethyl substitution on the phenyl ring can provide additional steric hindrance, further shielding adjacent peptide bonds from enzymatic attack.
4.2. Modulating Conformation and Receptor Binding
The introduction of an unnatural amino acid, particularly one with a side chain at the ortho position, can impose significant conformational constraints on the peptide backbone.[2][13] This reduction in flexibility can lock the peptide into a bioactive conformation, leading to:
-
Increased Receptor Affinity: By pre-organizing the peptide into the shape required for binding, the entropic penalty of binding is reduced.
-
Enhanced Receptor Selectivity: A rigid conformation may fit optimally into the target receptor while fitting poorly into off-target receptors, reducing side effects.
The aminomethyl side chain itself can also participate in new interactions (e.g., hydrogen bonding, ionic interactions) within the receptor binding pocket, potentially increasing potency.[14]
4.3. Case Study: A Platform for Peptide-Drug Conjugates (PDCs)
PDCs are an emerging therapeutic class where a peptide is used to deliver a cytotoxic or other small-molecule drug to a specific tissue or cell type.[8] Boc-D-2-Aminomethylphe(Fmoc) is an ideal building block for creating PDCs. The peptide sequence can be designed to target a receptor overexpressed on cancer cells. After the peptide is synthesized, the side-chain Fmoc group is removed, and the small-molecule drug is attached. This creates a targeted therapeutic with potentially higher efficacy and lower systemic toxicity compared to the free drug.[7]
| Engineered Property | Mechanism via Boc-D-2-Aminomethylphe(Fmoc) | Therapeutic Advantage |
| Increased Half-Life | D-amino acid core resists protease cleavage.[1] | Longer duration of action, less frequent dosing. |
| Higher Potency | Conformational constraint leads to better receptor fit.[13] | Lower effective dose, reduced potential for toxicity. |
| Targeted Delivery | Side-chain allows conjugation of cytotoxic drugs.[8] | Increased drug concentration at the target site, reduced systemic side effects. |
| Novel Functionality | Side-chain allows attachment of imaging agents or probes.[6] | Enables use as diagnostic tools or for mechanistic studies. |
Conclusion
Boc-D-2-Aminomethylphe(Fmoc) is far more than a simple protected amino acid. It is a sophisticated molecular tool that embodies the principles of orthogonal synthesis and rational drug design. Its unique architecture provides chemists and protein engineers with precise control to build complex, multi-functional peptides that would otherwise be inaccessible. By enabling the site-specific introduction of D-chirality and a versatile chemical handle for conjugation, this building block is instrumental in the development of next-generation peptidomimetics with enhanced stability, potency, and novel therapeutic modalities. As the demand for advanced peptide therapeutics continues to grow, the strategic application of such powerful building blocks will remain at the forefront of innovation in drug discovery.
References
-
Chem-Impex International. (n.d.). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. MDPI. Retrieved from [Link]
-
Guarino, C., et al. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. National Institutes of Health. Retrieved from [Link]
-
Zorzi, A., et al. (2023). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. PMC PubMed Central. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]
-
Seebach, D., et al. (2000). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Retrieved from [Link]
-
Uchida, T., et al. (2022). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. PMC. Retrieved from [Link]
-
Pelaez, F., et al. (2022). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Retrieved from [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics. Retrieved from [Link]
-
NTU & IRep. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Retrieved from [Link]
-
Deming, T. J., et al. (2015). Synthesis of Side-Chain Modified Polypeptides. ACS Publications. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Retrieved from [Link]
-
Albericio, F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF. Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase 'Click' Methodology. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Retrieved from [Link]
-
PMC. (n.d.). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
- 7. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Orthogonal Solid-Phase Synthesis with Boc-D-2-Aminomethylphe(Fmoc)
[1]
Executive Summary & Strategic Rationale
This application note details the protocol for incorporating Boc-D-2-Aminomethylphe(Fmoc) into peptide sequences using Boc-chemistry SPPS .
This specific amino acid derivative presents a unique "dual-challenge, dual-opportunity" scenario for peptide chemists:
-
The Opportunity (Orthogonality): It combines a Boc-protected
-amine (acid-labile) with an Fmoc-protected side-chain amine (base-labile).[1][2][3] In a Boc-SPPS workflow, this allows for selective on-resin deprotection of the side chain without disturbing the growing peptide backbone or benzyl-based side-chain protecting groups.[1] This is critical for synthesizing cyclic peptides (lactams) , branched peptides , or site-specific conjugates .[1] -
The Challenge (Sterics & Stability): The 2-aminomethyl group is in the ortho position on the phenyl ring, creating significant steric hindrance that impedes coupling efficiency. Furthermore, while Fmoc is stable to TFA (used in Boc cycles), it is susceptible to premature cleavage by secondary amines and prolonged exposure to tertiary bases.[1]
This protocol provides a self-validating workflow designed to overcome steric barriers using high-efficiency coupling reagents (HATU/HOAt) while preserving orthogonal integrity.[1]
Chemical Logic & Mechanism[1][3][4]
The success of this protocol relies on the Orthogonal Protection Strategy . By using a base-labile group (Fmoc) on the side chain within an acid-labile (Boc) synthetic routine, we create a "third dimension" of reactivity.[1]
| Protecting Group | Site | Removal Reagent | Role in Protocol |
| Boc (tert-butyloxycarbonyl) | TFA (Trifluoroacetic acid) | Temporary protection for chain elongation.[1] | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Side-chain Amine | Piperidine (20% in DMF) | Semi-permanent; removed on-resin for selective modification.[1] |
| Bzl/Z (Benzyl-based) | Other Side Chains | HF (Hydrogen Fluoride) | Permanent; removed only during final cleavage.[1] |
Critical Mechanistic Insight: Standard carbodiimide couplings (DIC/HOBt) are often insufficient for ortho-substituted phenylalanine derivatives due to the bulk of the aminomethyl group. To drive the reaction to completion and minimize racemization of the sensitive D-configuration, this protocol utilizes HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with HOAt (1-hydroxy-7-azabenzotriazole).[1]
Materials & Reagents
-
Resin: MBHA (4-methylbenzhydrylamine) resin is recommended for C-terminal amides; PAM resin for C-terminal acids.[1]
-
Amino Acid: Boc-D-2-Aminomethylphe(Fmoc)-OH.[1]
-
Coupling Reagents: HATU, HOAt, DIEA (N,N-Diisopropylethylamine).[1]
-
Deprotection Reagents: TFA (Neat or 50% in DCM), Piperidine.[1]
-
Solvents: DMF (Peptide synthesis grade), DCM, MeOH.[1]
-
Monitoring: Kaiser Test Kit (Ninhydrin), Chloranil Test Kit (for secondary amines).[1]
Experimental Protocol
Phase A: Resin Preparation & Standard Cycles
Assume the resin is swelled and the preceding amino acid is coupled and Boc-deprotected.
-
Boc Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, then 1 x 20 min).[1]
-
Wash: DCM (3x), MeOH (1x), DCM (3x).
-
Neutralization: 5% DIEA in DCM (2 x 2 min). Note: Keep neutralization times short to prevent premature Fmoc loss on the incoming monomer or previously coupled Fmoc residues.
-
Wash: DMF (3x).
Phase B: Coupling Boc-D-2-Aminomethylphe(Fmoc)
This is the critical step.[1] Do not use standard DIC protocols.
-
Activation:
-
Dissolve 3.0 equivalents of Boc-D-2-Aminomethylphe(Fmoc)-OH in minimal DMF.
-
Add 2.9 equivalents of HATU.[1]
-
Add 3.0 equivalents of HOAt (Crucial for suppressing racemization and enhancing rate).
-
Add 6.0 equivalents of DIEA.[1]
-
Pre-activate for exactly 1 minute. (Longer activation can lead to guanidinium capping).[1]
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate at room temperature for 2 to 4 hours . (Standard AA coupling is usually 1 hour; ortho-substitution requires extended time).[1]
-
-
Monitoring (Self-Validation):
-
Capping (Optional but Recommended):
-
Acetic anhydride/Pyridine in DMF to cap any unreacted amines, preventing deletion sequences.[1]
-
Phase C: Chain Elongation (Subsequent Cycles)
Continue standard Boc cycles for the remainder of the peptide backbone.[1]
-
Warning: During subsequent neutralization steps (DIEA), minimize exposure time. Although Fmoc is generally stable to tertiary amines, repeated long exposures can cause slow degradation.[1]
Phase D: Selective Side-Chain Deprotection (The "Orthogonal" Step)
Perform this step ONLY when you are ready to modify the side chain (e.g., cyclize or label).[1]
-
Wash Resin: DMF (5x) to remove all traces of DCM/TFA.[1]
-
Fmoc Removal:
-
Treat resin with 20% Piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Note: This removes the Fmoc group from the 2-aminomethyl side chain, exposing a free primary amine. The N-terminal Boc group remains intact (stable to base).[1]
-
-
Wash: DMF (5x), DCM (3x).
-
Validation: Perform a Kaiser Test. It should be positive (Blue) , indicating the free side-chain amine is available for reaction.[1]
Phase E: Final Cleavage
If the side chain was modified and the peptide is complete:
-
Wash: DCM (3x), MeOH (2x), dry resin under vacuum.[1]
-
HF Cleavage:
-
Treat with anhydrous HF containing 10% p-cresol/scavengers at 0°C for 1 hour.
-
Safety: HF is extremely hazardous.[1] Use a specialized Teflon vacuum line apparatus.
-
-
Work-up: Precipitate peptide in cold diethyl ether, centrifuge, and lyophilize.
Workflow Visualization
The following diagram illustrates the orthogonal pathways available when using this monomer.
Caption: Flowchart demonstrating the orthogonal compatibility of Fmoc side-chain protection within a Boc-SPPS cycle.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance from the ortho-aminomethyl group. | 1. Use HATU/HOAt instead of HBTU or DIC.2. Perform a double coupling (fresh reagents).3. Increase temperature to 50°C (Caution: Risk of racemization). |
| Premature Fmoc Loss | Extended exposure to DIEA during neutralization steps.[1] | Use "In Situ Neutralization" protocols (adding DIEA simultaneously with the activated amino acid) rather than separate neutralization washes to minimize base exposure time [1].[1] |
| Racemization | Base-catalyzed proton abstraction at the | Ensure HOAt is included in the coupling mixture. Maintain low base concentration during activation (use exactly 2.0 eq of DIEA relative to HATU/AA if possible).[1] |
| Aggregation | Hydrophobic nature of the protected peptide. | Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling.[1] |
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (2007).[1] In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Link[1]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[1] Link[1]
-
Albericio, F. (2000).[1] Orthogonal protecting groups for N-amino and C-carboxyl functions in solid-phase peptide synthesis. Biopolymers. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]
Application Note: Selective N-Terminal Boc Deprotection in Peptides Containing Orthogonal Fmoc Side-Chains
Executive Summary
This application note details the strategy for the selective removal of the tert-butyloxycarbonyl (Boc) group from the N-terminus of peptides containing the highly specialized residue D-2-Aminomethylphe(Fmoc).
The central challenge in this synthesis is maintaining the integrity of the side-chain 9-fluorenylmethoxycarbonyl (Fmoc) group—which is traditionally base-labile but acid-stable—while subjecting the peptide to the strong acidic conditions required for Boc cleavage. While Fmoc is theoretically orthogonal to Boc, "acid-catalyzed premature cleavage" and "cation-mediated alkylation" of the electron-rich phenylalanine ring are significant risks.
Key Protocol Recommendation: Use a TFA/DCM (1:1) cleavage cocktail supplemented with Triisopropylsilane (TIPS) and Water as scavengers. Crucially, avoid standard basic workups (e.g., NaHCO₃ washes) , which will instantly degrade the Fmoc side chain.
Strategic Analysis & Chemical Orthogonality
The Orthogonality Paradox
Synthetic peptide chemistry typically relies on two primary strategies:
-
Boc/Benzyl: Acid-labile N-term (Boc) / HF-labile side chains (Bzl).
-
Fmoc/tBu: Base-labile N-term (Fmoc) / Acid-labile side chains (tBu).
The residue Boc-D-2-Aminomethylphe(Fmoc) represents a "hybrid" system, often used in the synthesis of cyclic peptides, peptidomimetics, or "Head-to-Tail" cyclization precursors.
-
Boc (N-Terminus): Removed by Trifluoroacetic Acid (TFA) via an
mechanism, generating a tert-butyl carbocation. -
Fmoc (Side-Chain): Stable to TFA. Removed by secondary amines (Piperidine) via an E1cB mechanism.[1]
The "Trojan Horse" Risks
While Fmoc is stable to acid, two specific failure modes exist in this context:
-
Electrophilic Attack (Friedel-Crafts Alkylation): The 2-Aminomethylphe residue contains an aromatic ring. During Boc removal, the liberated tert-butyl cation (
) is a potent electrophile.[2] Without adequate scavenging, this cation can attack the electron-rich phenyl ring of the phenylalanine derivative, resulting in irreversible alkylation (mass +56 Da). -
Workup-Induced Degradation: Standard Boc deprotection protocols often involve a "neutralization" step using basic aqueous washes (Sodium Bicarbonate) or tertiary amines (DIEA). This is fatal for the Fmoc group. Even mild bases can trigger the slow release of the dibenzofulvene, leading to Fmoc loss.
Detailed Experimental Protocols
Protocol A: Standard Solution-Phase Deprotection (Recommended)
Best for: Intermediate fragments or building block deprotection.
Reagents Required:
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Dichloromethane (DCM), Anhydrous
-
Triisopropylsilane (TIPS) - Primary Scavenger
-
Water (HPLC Grade) - Secondary Scavenger
-
Diethyl Ether (Cold)
Step-by-Step Methodology:
-
Preparation of Cocktail: Prepare a fresh solution of TFA/DCM/TIPS/H₂O (50:45:2.5:2.5 v/v) .
-
Why: The 50% TFA concentration ensures rapid Boc removal (
). TIPS is a hydride donor that effectively quenches cations. Water aids in solvating the peptide and scavenging.[3]
-
-
Dissolution: Dissolve the Boc-protected peptide in the minimum amount of DCM. If solubility is poor, a small amount of TFE (Trifluoroethanol) can be added, but avoid MeOH (potential transesterification).
-
Reaction: Add the Cleavage Cocktail to the peptide solution at 0°C (ice bath). Stir for 5 minutes, then allow to warm to Room Temperature (RT).
-
Duration: Monitor by HPLC/TLC. Typically 30–60 minutes. Do not exceed 2 hours , as prolonged acid exposure can slowly degrade the carbamate linkage of the Fmoc.
-
-
Quenching (The Critical Step):
-
DO NOT add base.
-
Concentrate the reaction mixture under reduced pressure (Rotavap) at <30°C to remove most TFA/DCM.
-
-
Precipitation: Add the oily residue dropwise into ice-cold Diethyl Ether (10x volume). The peptide salt (TFA salt) should precipitate.
-
Why: Ether removes the organic scavengers and the tert-butyl-TIPS adducts, leaving the peptide salt.
-
-
Isolation: Centrifuge (3000 rpm, 5 min), decant the ether, and repeat the wash 2 times. Dry the pellet under high vacuum.
Protocol B: Solid-Phase Synthesis (SPPS) Considerations
Best for: On-resin deprotection where the Fmoc must survive for later cyclization.
If this residue is part of a resin-bound peptide:
-
Deprotection: Treat resin with 50% TFA/DCM + 5% TIPS (2 x 15 min).
-
Washing: Wash extensively with DCM (5x).
-
Neutralization (DANGER ZONE):
-
Standard Boc protocols use 10% DIEA/DCM for neutralization.
-
Modification: Reduce neutralization time to the absolute minimum (e.g., flow wash 1 min) or use a weaker base if possible (e.g., Collidine).
-
Alternative: If possible, perform the subsequent coupling using in situ neutralization (excess DIEA added with the next activated amino acid) rather than a pre-wash, to minimize the time the Fmoc group is exposed to free base.
-
Data Presentation: Scavenger Cocktails
The choice of scavenger is dictated by the specific "risk" residues present. For 2-Aminomethylphe, we treat it similarly to Phenylalanine/Tyrosine.
| Cocktail Name | Composition (v/v) | Target Species Scavenged | Suitability for Fmoc-Phe Deriv. |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr | High (If Met/Cys present) |
| Standard "B" | TFA/TIPS/Water (95:2.5:2.5) | Excellent (Recommended) | |
| High Acid | 100% TFA | None | Poor (High Alkylation Risk) |
| Dilute | 25% TFA / DCM | Slower kinetics | Good (If Fmoc is hyper-sensitive) |
Mechanism & Workflow Visualization
The following diagram illustrates the competing pathways: the desired deprotection versus the unwanted alkylation, and how the scavenger interrupts the failure mode.
Caption: Pathway showing the critical role of TIPS in intercepting the tert-butyl cation to prevent alkylation of the Fmoc-protected phenylalanine derivative.
Troubleshooting & Quality Control
Monitoring the Reaction[4]
-
HPLC: Look for the shift to a lower retention time (loss of hydrophobic Boc).
-
Mass Spec (ESI):
-
Target Mass:
Da (Loss of Boc). -
Warning Signal:
Da. This indicates alkylation (+tBu). If observed, increase TIPS concentration or switch to Reagent K. -
Warning Signal:
Da. This indicates Fmoc loss . This suggests your workup was too basic or the acid exposure was too long/hot.
-
Common Pitfalls
-
Using Methanol: Methanol can cause transesterification of side-chain esters or react with the Fmoc group under acidic conditions over long periods. Stick to DCM/Ether.
-
Basic Extraction: "Washing with bicarb" is the most common error. The interface between the organic layer and the basic aqueous layer is sufficient to cleave Fmoc. Always isolate as the TFA salt.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research, 12(5), 258-268. Link
-
Sigma-Aldrich. (n.d.). Cleavage and Deprotection Protocols for SPPS. Link
-
BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.[2][3] Link
Sources
Application Notes and Protocols for the Cleavage and Purification of Peptides Containing Boc-D-2-Aminomethylphe(Fmoc)
Introduction: Navigating the Orthogonality of Boc and Fmoc in a Unique Peptide Moiety
In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. The incorporation of non-canonical amino acids, such as D-2-Aminomethylphenylalanine, further diversifies the chemical space of synthetic peptides, opening new avenues for drug discovery and development. When such a residue is protected with both a tert-butyloxycarbonyl (Boc) group on the N-terminus and a fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain amine, a unique scenario of orthogonal protection is established. This application note provides a comprehensive guide to the selective cleavage and subsequent purification of peptides containing the Boc-D-2-Aminomethylphe(Fmoc) moiety. We will delve into the chemical principles underpinning the selective deprotection of either the Boc or Fmoc group, offering detailed protocols and expert insights to navigate the challenges inherent in handling these complex molecules.
The successful isolation of the target peptide hinges on a meticulously planned cleavage strategy that leverages the differential lability of the Boc and Fmoc protecting groups. The Boc group is renowned for its acid sensitivity, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is labile to basic conditions, commonly removed with piperidine.[][2] This fundamental difference forms the basis of our orthogonal strategy, enabling the sequential or selective removal of these protecting groups to yield the desired peptide product.
The Principle of Orthogonal Protection: A Strategic Advantage
Orthogonality in protecting group chemistry refers to the ability to remove one type of protecting group in the presence of another, without affecting the latter.[] The Boc/Fmoc pairing is a classic example of this principle, providing synthetic chemists with precise control over the deprotection steps.
Figure 1: Orthogonal deprotection strategy for Boc and Fmoc groups.
Selective Cleavage Protocols: A Step-by-Step Guide
The choice of cleavage protocol is dictated by the desired final product. Below are detailed procedures for the selective removal of either the N-terminal Boc group or the side-chain Fmoc group.
Protocol A: Selective N-terminal Boc Deprotection
This protocol is designed to remove the acid-labile Boc group while leaving the base-labile Fmoc group intact. This is often desired for subsequent on-resin modifications of the N-terminal amine.
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the Boc group.[2]
-
Dichloromethane (DCM): An organic solvent that swells the resin and facilitates the penetration of TFA.
-
Scavengers (e.g., Triisopropylsilane, TIS): Cationic species are generated during the cleavage of the Boc group, which can lead to side reactions. Scavengers are added to trap these reactive intermediates.[3]
Experimental Protocol:
-
Resin Preparation: Swell the peptide-resin (100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 1% TFA in DCM (v/v). For peptides containing sensitive residues like tryptophan or methionine, the addition of scavengers such as triisopropylsilane (TIS, 2.5% v/v) is recommended.
-
Boc Cleavage: Drain the DCM from the resin and add the cleavage cocktail (2 mL). Gently agitate the resin at room temperature for 2 minutes.
-
Filtration: Filter the solution into a flask containing 10% pyridine in methanol (0.5 mL) to neutralize the TFA.
-
Repetitive Cleavage: Repeat steps 3 and 4 up to 10 times to ensure complete removal of the Boc group. Monitor the progress by collecting a small resin sample for a Kaiser test or by analyzing a small aliquot of the filtrate by HPLC.
-
Washing: Wash the resin thoroughly with DCM (3 x 5 mL) and methanol (3 x 5 mL) to remove residual reagents and byproducts.
-
Drying: Dry the resin under a stream of nitrogen.
Protocol B: Selective Side-Chain Fmoc Deprotection
This protocol facilitates the removal of the base-labile Fmoc group, leaving the acid-labile Boc group untouched. This strategy is useful for side-chain modifications.
Causality Behind Experimental Choices:
-
Piperidine: A secondary amine that effectively removes the Fmoc group via a β-elimination mechanism.[4][5]
-
Dimethylformamide (DMF): A polar aprotic solvent that is ideal for swelling the resin and dissolving the reagents.
Experimental Protocol:
-
Resin Preparation: Swell the peptide-resin (100 mg) in DMF (2 mL) for 30 minutes in a reaction vessel.
-
Fmoc Cleavage: Drain the DMF and add a solution of 20% piperidine in DMF (v/v, 2 mL).[4] Agitate the resin for 5-10 minutes at room temperature.
-
Filtration: Drain the piperidine solution.
-
Second Treatment: Add a fresh portion of 20% piperidine in DMF (2 mL) and agitate for another 15-20 minutes to ensure complete deprotection.
-
Washing: Wash the resin extensively with DMF (5 x 5 mL) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Final Wash and Drying: Wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
Figure 2: Decision workflow for selective cleavage.
Global Cleavage and Deprotection
For the complete deprotection and cleavage of the peptide from the resin, a stronger acidic cocktail is required. This will remove the Boc group, side-chain protecting groups (if any), and cleave the peptide from the resin linker simultaneously. The Fmoc group, being acid-stable, will remain. If complete deprotection is required, a two-step process involving an initial acid cleavage followed by a basic treatment to remove the Fmoc group would be necessary.
Experimental Protocol for Cleavage from Resin (with Fmoc group intact):
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing arginine, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.[6]
-
Peptide Precipitation: Filter the cleavage mixture and rinse the resin with neat TFA. Slowly add the filtrate to a 10-fold volume of cold methyl-tert-butyl ether (MTBE) to precipitate the crude peptide.[6]
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold MTBE two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Following cleavage, the crude peptide mixture contains the target peptide along with various impurities such as deletion sequences, incompletely deprotected peptides, and byproducts from the cleavage reaction.[7] RP-HPLC is the most common and effective method for purifying peptides.[7][8]
Causality Behind Experimental Choices:
-
Stationary Phase: C18 columns are widely used for peptide purification due to their hydrophobic nature, which allows for good separation based on the overall hydrophobicity of the peptides.
-
Mobile Phase: A mixture of water and acetonitrile is typically used. Trifluoroacetic acid (0.1%) is added to both solvents to improve peak shape and maintain a low pH, which keeps the peptides protonated.[7]
-
Gradient Elution: A gradient of increasing acetonitrile concentration is used to elute the peptides from the column, with more hydrophobic peptides eluting at higher acetonitrile concentrations.[7]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 100 Å | Standard for peptide purification, providing good resolution. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase for initial binding and elution of polar impurities.[7] |
| Mobile Phase B | 0.1% Acetonitrile, 0.1% TFA | Organic phase for eluting the peptide.[7] |
| Gradient | 5-65% B over 60 min | A broad gradient is a good starting point for method development. |
| Flow Rate | 1.0 mL/min (analytical), 10-20 mL/min (preparative) | Dependent on column dimensions. |
| Detection | 214 nm and 280 nm | 214 nm for the peptide backbone, 280 nm for aromatic residues. |
Experimental Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.
-
Equilibration: Equilibrate the RP-HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the dissolved crude peptide onto the column and begin the gradient elution.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy white powder.
Characterization of the Purified Peptide
To ensure the successful synthesis and purification of the target peptide, it is essential to confirm its identity and purity.
-
Analytical RP-HPLC: A fast gradient is used to assess the purity of the final product. A single sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide.[9] The observed mass should match the calculated theoretical mass of the desired peptide. It is important to note that acidic matrices in MALDI-TOF MS can sometimes cause partial cleavage of acid-labile side-chain protecting groups.[9]
Conclusion
The cleavage and purification of peptides containing the unique Boc-D-2-Aminomethylphe(Fmoc) moiety demand a nuanced understanding of orthogonal protection strategies. By carefully selecting the appropriate cleavage reagents and optimizing the purification protocol, researchers can successfully isolate these complex peptides with high purity. The detailed protocols and scientific rationale provided in this application note serve as a robust foundation for scientists and drug development professionals working at the forefront of peptide chemistry.
References
- EP4011901A1 - Method for the fmoc group cleavage - Google Patents. (URL not available for direct linking)
-
T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. [Link]
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (URL not available for direct linking)
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - NIH. [Link]
-
HPLC of Peptides and Proteins. [Link]
-
Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed. [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed. [Link]
- WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google P
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. [Link]
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. [Link]
-
Labeling and Protecting Groups - Bio-Synthesis. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. [Link]
-
Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis - YouTube. [Link]
-
N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. [Link]
- University of Groningen Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry Abello, Ni. (URL not available for direct linking)
-
Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd. [Link]
Sources
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. renyi.hu [renyi.hu]
- 9. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Steric Hindrance in Peptide Synthesis: A Technical Guide for Boc-D-2-Aminomethylphe(Fmoc)
Prepared by: Gemini, Senior Application Scientist
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide coupling, specifically addressing the steric hindrance introduced by the use of Boc-D-2-Aminomethylphe(Fmoc). Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles.
The Challenge: Understanding the Steric Impact of Boc-D-2-Aminomethylphe(Fmoc)
Boc-D-2-Aminomethylphe(Fmoc) is a valuable, yet challenging, building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a Boc-protected aminomethyl group at the ortho position of the phenylalanine ring, introduces significant steric bulk. This bulkiness can impede the approach of an incoming activated amino acid to the N-terminal amine of the growing peptide chain after the Fmoc group of the D-2-Aminomethylphe residue has been removed. This leads to sluggish or incomplete coupling reactions, resulting in deletion sequences and decreased purity of the final peptide.
The core issue is the proximity of the large tert-butoxycarbonyl (Boc) group to the reaction center. This creates a sterically crowded environment that hinders the formation of the transition state required for peptide bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to the N-terminus of a D-2-Aminomethylphe(Boc) residue so difficult?
The primary reason is steric hindrance. The Boc protecting group on the aminomethyl side chain is bulky and positioned at the ortho position of the phenyl ring. After the Fmoc group of the backbone amine is removed, this side chain can restrict access to the newly liberated N-terminal amine, making it difficult for the incoming activated amino acid to approach and react effectively. This is analogous to the challenges seen when coupling to other sterically demanding residues, such as N-methylated amino acids.
Q2: My standard coupling protocol with DIC/HOBt is failing for this step. What should I do?
Standard carbodiimide-based coupling reagents like DIC, often used with HOBt, are frequently not potent enough to overcome the significant steric barrier presented by this residue.[1] For such "difficult couplings," it is necessary to switch to more powerful, highly efficient coupling reagents.[2]
Q3: What are the recommended coupling reagents for this situation?
Uronium/aminium or phosphonium salt-based reagents are highly recommended. The most effective choices include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[3][4]
These reagents form highly reactive activated esters (OAt or Oxyma esters) that can drive the coupling reaction to completion despite the steric hindrance.[1][3] HATU, in particular, is frequently cited for its success in coupling sterically hindered amino acids.[2][3]
Q4: I see a positive Kaiser test after my coupling step. What does this mean and what are my options?
A positive Kaiser test (an intense blue color) indicates the presence of unreacted primary amines on the resin, meaning the coupling was incomplete.[5][6] You have several options:
-
Double Couple: Immediately perform a second coupling step using a fresh solution of the activated amino acid.[7] This is often the first and most effective strategy.
-
Extend Reaction Time: For the initial or second coupling, increasing the reaction time can help push the reaction to completion.
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents may be necessary.
-
Change Solvents: In some cases, switching from DMF to a solvent like NMP (N-Methyl-2-pyrrolidone) can improve solvation of the growing peptide chain and reduce aggregation, which can exacerbate coupling difficulties.[8]
Q5: Can microwave-assisted synthesis help with this difficult coupling?
Yes, microwave-assisted peptide synthesis (MAPS) can be highly effective. The use of microwave energy to heat the reaction can significantly accelerate coupling rates and help overcome the steric barrier.[8][9] Temperatures around 75-90°C for short periods (e.g., 5-10 minutes) have been shown to dramatically improve the purity of difficult sequences.[10][11] However, be mindful that high temperatures can potentially increase the risk of racemization for sensitive amino acids like Cysteine and Histidine.[10]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Positive Kaiser test after a standard coupling protocol. | Insufficient reactivity of the coupling reagent to overcome steric hindrance. | 1. Switch to a more potent coupling reagent (HATU, HCTU, or COMU).2. Perform a double coupling.[7] |
| Low yield of the desired peptide and presence of deletion sequences. | Persistent incomplete coupling at the sterically hindered position. | 1. Optimize the coupling protocol using a powerful reagent like HATU with an extended reaction time.2. Consider using microwave-assisted synthesis for the difficult coupling step.[9] |
| Resin shrinking or poor swelling. | Peptide aggregation, which can be exacerbated by difficult sequences. | 1. Switch the primary solvent from DMF to NMP.[8]2. Incorporate "chaotropic" salts or use specialized solvents if aggregation is severe. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary approach for coupling an amino acid to the N-terminus of a D-2-Aminomethylphe(Boc) residue.
Materials:
-
Peptide-resin with deprotected N-terminal D-2-Aminomethylphe(Boc)
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)[12]
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[12]
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the D-2-Aminomethylphe(Boc) residue has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[12]
-
Coupling: Add the activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.[12] An extended coupling time is often necessary for sterically hindered residues.
-
Monitoring: After the reaction time, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test to check for completion.[5]
-
Post-Coupling Wash: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Double Coupling for Incomplete Reactions
If the Kaiser test from Protocol 1 is positive, proceed immediately with a double coupling.
Procedure:
-
Wash: After the first coupling, wash the resin thoroughly with DMF (3 times) to remove any byproducts.
-
Repeat Coupling: Prepare a fresh solution of the activated amino acid as described in Protocol 1 (steps 2 and 3).
-
Second Reaction: Add the fresh solution to the resin and agitate for another 1-2 hours.
-
Final Monitoring and Wash: Perform a final Kaiser test. Once negative, wash the resin extensively with DMF and proceed with the next deprotection step in your synthesis.
Protocol 3: Microwave-Assisted Coupling
This protocol is for users with access to a microwave peptide synthesizer and is highly effective for difficult couplings.
Materials:
-
As per Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation: As described in Protocol 1.
-
Reagent Addition: Add the solution of the next Fmoc-amino acid, a suitable coupling reagent (like HATU or COMU), and an activation base (e.g., DIPEA) dissolved in DMF to the resin in the microwave reaction vessel.
-
Microwave Irradiation: Apply microwave energy to raise the temperature of the reaction mixture to 75-90°C and hold for 5-10 minutes.[10][11]
-
Post-Microwave: After the irradiation cycle, ensure the resin is thoroughly washed with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 4: Qualitative Monitoring with the Kaiser Test
The Kaiser test is crucial for monitoring the success of your coupling reactions.[5]
Materials:
-
Kaiser Test Kit solutions:
-
Solution A: Phenol in ethanol
-
Solution B: Potassium cyanide (KCN) in pyridine
-
Solution C: Ninhydrin in ethanol
-
-
Small test tube
-
Heating block or water bath at ~120°C
Procedure:
-
Take a small sample of resin beads (10-15) from the reaction vessel.
-
Wash the beads 3 times with ethanol.
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube containing the beads.[13]
-
Heat the tube at 120°C for 5 minutes.[5]
-
Interpretation:
-
Intense Blue Solution and Beads: Positive result, indicating free primary amines (incomplete coupling).
-
Yellow/Colorless Solution and Beads: Negative result, indicating no free primary amines (successful coupling).
-
Visualizing the Challenge and Solution
The Problem: Steric Hindrance
Caption: Steric hindrance from the bulky Boc group on the side chain blocks access to the N-terminus.
The Solution: Potent Coupling Reagents
Caption: Using HATU generates a highly reactive ester that overcomes steric hindrance for successful coupling.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Collins, J. M., Porter, K. A., Hood, C. A., & Kates, S. A. (2014). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 79(10), 4349–4361.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082.
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
SVS Labs. (n.d.). BOC D AMINO ACIDS. Retrieved from [Link]
-
Thieme. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
ResearchGate. (2024). The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review. Retrieved from [Link]
-
PMC. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Biotage. (2023). Microwave heating - a route to better quality crude peptides. Retrieved from [Link]
- Google Patents. (n.d.). US7582728B2 - Microwave-assisted peptide synthesis.
-
Reddit. (2022). amide coupling help : r/Chempros. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
High-purity synthesis of peptides containing Boc-D-2-Aminomethylphe(Fmoc)
Topic: High-purity synthesis of peptides containing Boc-D-2-Aminomethylphe(Fmoc) Content Type: Technical Support Center Guide
Subject: Boc-D-2-Aminomethylphe(Fmoc) Integration Guide
Executive Summary & Molecule Profile
The Challenge: You are attempting to incorporate Boc-D-2-Aminomethylphe(Fmoc) (Boc-D-2-Amp(Fmoc)-OH) into a peptide sequence. This is a non-standard, high-value building block used primarily for introducing conformational constraints (via the ortho-substituent) or serving as a handle for orthogonal on-resin modification (e.g., cyclization, labeling).
The Core Conflict:
This molecule utilizes a Boc-SPPS backbone strategy (acid-labile
Molecule Specifications:
-
Steric Profile: High.[] The ortho-aminomethyl group creates significant steric bulk near the activation site, hindering nucleophilic attack.
-
Chirality: D-Configuration. Prone to racemization if activation is too slow or base concentration is too high.
-
Orthogonality:
- -Amine: Boc (Removed by TFA).[2]
-
Side-Chain: Fmoc (Stable to TFA; Removed by Piperidine).
Troubleshooting & Optimization (Q&A)
Category A: Solubility & Handling
Q: My building block aggregates or crashes out in DCM. How do I solvate it properly? A: Phenylalanine derivatives are inherently hydrophobic. The Fmoc group adds further lipophilicity.
-
The Fix: Do not use pure Dichloromethane (DCM).
-
Protocol: Dissolve the amino acid in N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) . If solubility remains poor, add 10-15% Dimethyl sulfoxide (DMSO) or Trifluoroethanol (TFE) to the coupling mixture. These solvents disrupt the
-sheet aggregation often caused by bulky hydrophobic residues [1].
Category B: Coupling Efficiency (The "Difficult Coupling")
Q: Standard HBTU/DIEA coupling failed or gave low yield (<50%). Why? A: You are fighting the "Ortho Effect." The 2-aminomethyl group physically blocks the approach of the resin-bound amine to the activated carbonyl. Standard reagents (HBTU/HCTU) activate quickly but can degrade before the hindered amine can react.
Q: What is the recommended coupling protocol for this steric hindrance? A: Switch to high-efficiency reagents that stabilize the active ester.
-
Recommended Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates coupling by ~10-100x compared to HOBt [2].
-
Base Selection: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIEA. Collidine is a weaker base, which reduces the risk of racemizing the D-isomer during the extended coupling times required for hindered residues [3].
Category C: Orthogonal Stability (Boc vs. Fmoc)
Q: Will the TFA used to remove the Boc group damage the Fmoc side chain? A: generally, No . Fmoc is stable to the 50% TFA/DCM used in Boc deprotection.
-
The Hidden Risk: The danger lies in the Neutralization Step (typically 10% DIEA/DMF) performed after TFA removal. Prolonged exposure to tertiary amines (DIEA) can slowly cleave Fmoc.
-
The Fix: Use "In Situ Neutralization."[3] Do not perform a separate wash with DIEA. Instead, add the next activated amino acid mixture (containing excess base) directly to the protonated resin. This minimizes the time the Fmoc group is exposed to free base without an electrophile present [4].
Q: I need to remove the Fmoc group on-resin to attach a fluorophore. What is the protocol? A: You must use a non-nucleophilic base strategy to avoid damaging the benzyl-ester linkage of the peptide to the resin (if using PAM/MBHA resins).
-
Protocol: Treat resin with 20% Piperidine in DMF (3 x 5 min).
-
Warning: Ensure the
-amine of the current N-terminal residue is protected (e.g., re-Boc protected or acetylated) before removing the side-chain Fmoc, otherwise, you risk polymerization or cyclization.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling for Sterically Hindered D-AA
Objective: Couple Boc-D-2-Amp(Fmoc)-OH to a resin-bound peptide with >98% efficiency while minimizing racemization.
Reagents:
-
AA: Boc-D-2-Aminomethylphe(Fmoc)-OH (3.0 eq)
-
Activator: HATU (2.9 eq)
-
Additive: HOAt (3.0 eq) - Critical for steric hindrance
-
Base: 2,4,6-Collidine (6.0 eq)
-
Solvent: DMF/NMP (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve AA, HATU, and HOAt in the minimum volume of Solvent.
-
Activation: Add Collidine. Shake for 1 minute (pre-activation). Note: Do not pre-activate longer than 2 mins to avoid guanidinium formation.
-
Coupling: Add the mixture to the resin.
-
Incubation: Shake at room temperature for 2 to 4 hours .
-
Optional: Use Microwave irradiation: 75°C for 5 mins (Power: 25W). Caution: High temp increases D-isomer racemization risk.
-
-
Monitoring: Perform a Chloranil Test (more sensitive for secondary amines/hindered amines than Kaiser test). If positive (blue particles), re-couple using PyAOP or symmetric anhydride method.
Protocol 2: Orthogonal Cycle Management
Objective: Maintain Fmoc integrity during Boc-SPPS cycles.
| Step | Reagent | Duration | Purpose |
| 1. Deprotection | 50% TFA in DCM | 1 min + 20 min | Remove |
| 2. Wash | DCM | 3 x 1 min | Remove excess TFA |
| 3. Wash | DMF | 3 x 1 min | Solvent exchange |
| 4. Coupling | Next AA + HBTU + DIEA | 1 hr | In Situ Neutralization (Skip separate DIEA wash) |
| 5. Wash | DMF | 3 x 1 min | Cleanup |
Visualizations & Logic Maps
Figure 1: Orthogonal Protection Strategy Flowchart
Caption: Logical flow for utilizing the Boc/Fmoc orthogonal scheme for on-resin modification.
Figure 2: Troubleshooting "Difficult Coupling" Decision Tree
Caption: Systematic approach to overcoming steric hindrance during coupling.
References
-
Paradisio, A., et al. (2023). Aggregation Disruption in Solid Phase Peptide Synthesis. Journal of Peptide Science . (General reference for aggregation disruption using DMSO/TFE).
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt): A new additive for peptide synthesis. Journal of the American Chemical Society , 115(10), 4397-4398.
-
El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews , 111(11), 6557-6602.
-
Aletras, A., et al. (1995). In situ neutralization in Boc-SPPS. International Journal of Peptide and Protein Research .
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives.
Sources
Validation & Comparative
Case study: Improved therapeutic properties of a peptide with Boc-D-2-Aminomethylphe(Fmoc)
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Therapeutic peptides offer remarkable specificity and potency, yet their clinical translation is often hampered by inherent limitations such as poor metabolic stability and rapid in vivo clearance.[1][2] A primary cause for this is their susceptibility to proteolytic degradation by endogenous enzymes.[2][3] To overcome these hurdles, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids.[1] This guide presents a case study on the use of Boc-D-2-Aminomethylphenylalanine(Fmoc), a specialized amino acid derivative, to significantly improve the therapeutic profile of a model peptide.
The core challenge with native L-amino acid peptides is that they are readily recognized and cleaved by proteases.[3] Introducing D-amino acids can render the peptide backbone less susceptible to this enzymatic degradation.[3][4] Boc-D-2-Aminomethylphe(Fmoc) is a particularly strategic building block.[5] It introduces a D-amino acid to enhance stability while the aminomethylphenyl side chain can be further functionalized, offering a dual-pronged approach to peptide optimization. This guide will objectively compare a native peptide (Peptide-N) with its modified counterpart containing this unique residue (Peptide-M), providing the underlying rationale, detailed experimental protocols, and comparative performance data.
The Scientific Rationale: Why Boc-D-2-Aminomethylphe(Fmoc)?
The decision to incorporate Boc-D-2-Aminomethylphe(Fmoc) is rooted in established principles of medicinal chemistry.
-
Enhanced Proteolytic Resistance: The D-configuration of the alpha-carbon sterically hinders the peptide bond from fitting into the active site of most common proteases, which are stereospecific for L-amino acids.[3][6] This modification is a proven strategy to increase a peptide's half-life in biological fluids.[7]
-
Structural Constraint and Receptor Interaction: The bulky aminomethylphenyl side chain can introduce conformational rigidity. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity for the target receptor. The precise orientation can be fine-tuned through rational design.[8]
-
Versatility in Synthesis: This building block is cleverly designed for modern peptide synthesis. It utilizes a Boc group for temporary alpha-amino protection and an Fmoc group for the side-chain amine.[5] This "hybrid" protection scheme makes it highly compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols, allowing for selective deprotection and modification of the side chain if desired.[9]
Caption: D-amino acid incorporation prevents protease recognition.
Experimental Design and Protocols
To empirically validate the benefits of this modification, we designed a direct comparison between a hypothetical native GPCR agonist, "Peptide-N," and its modified version, "Peptide-M."
Peptide Sequences:
-
Peptide-N (Native): H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH2
-
Peptide-M (Modified): H-Tyr-Gly-Gly-Xxx -Leu-Arg-Arg-Ile-NH2
-
Where Xxx is D-2-Aminomethylphenylalanine.
-
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both peptides was performed using an automated peptide synthesizer following the Fmoc/tBu strategy.[9][10] This method involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support.[11][12]
Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow.
Step-by-Step Methodology:
-
Resin Preparation: Start with 100 mg of Rink Amide resin (0.5 mmol/g substitution). Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
-
First Amino Acid Coupling: Perform a standard Fmoc deprotection using 20% piperidine in DMF. Couple the first amino acid, Fmoc-Ile-OH, using a 4-fold molar excess of the amino acid, HBTU (activator), and DIEA (base) in DMF for 1 hour.
-
Chain Elongation: Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence (Arg(Pbf), Arg(Pbf), Leu, Phe/Xxx, Gly, Gly, Tyr(tBu)). For Peptide-M, use Boc-D-2-Aminomethylphe(Fmoc)-OH at the corresponding position. The synthesizer automatically performs washes with DMF between steps to remove excess reagents.[13]
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups simultaneously by treating with a cleavage cocktail (95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 3 hours.[] TIS is included as a scavenger to prevent side reactions with reactive cations generated during deprotection.[13][]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and repeat the wash.
-
Lyophilization: Dry the peptide pellet under vacuum and then lyophilize from an acetonitrile/water mixture to obtain a fluffy white powder.
Protocol 2: Peptide Characterization and Purification
Purity and identity are paramount. All peptides must be rigorously analyzed before use in functional assays.[16]
Step-by-Step Methodology:
-
Analytical HPLC: Analyze the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Detection: UV at 220 nm.
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct sequence was synthesized.[16][19]
-
Preparative HPLC: Purify the crude peptide on a larger scale preparative RP-HPLC system using a gradient optimized from the analytical run.[20] Collect fractions corresponding to the main peak.
-
Final Analysis: Analyze the pooled, lyophilized fractions to confirm purity (>95%).
Protocol 3: Proteolytic Stability Assay
This assay directly compares the resistance of Peptide-N and Peptide-M to enzymatic degradation.[6][21]
Step-by-Step Methodology:
-
Peptide Incubation: Prepare 100 µM solutions of both Peptide-N and Peptide-M in human plasma.[22]
-
Time Course Sampling: Incubate the solutions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a 3-fold volume of cold acetonitrile containing an internal standard. This precipitates the plasma proteins.[23]
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining. The amount of peptide at each time point is normalized to the amount at t=0.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide.
Protocol 4: Receptor Binding Affinity Assay
A competitive radioligand binding assay is used to determine if the modification affects the peptide's ability to bind its target receptor.[19][24]
Step-by-Step Methodology:
-
Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the target GPCR.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Competitive Binding: In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind the receptor (e.g., ³H-ligand).
-
Displacement Curve: Add increasing concentrations of the unlabeled competitor peptides (Peptide-N or Peptide-M) to the wells.
-
Incubation: Incubate the plates at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
Comparative Data Analysis
The experimental workflows described above yield quantitative data that allow for a direct and objective comparison of Peptide-N and Peptide-M.
Table 1: Peptide Synthesis and Characterization
| Parameter | Peptide-N (Native) | Peptide-M (Modified) |
| Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH₂ | Tyr-Gly-Gly-Xxx -Leu-Arg-Arg-Ile-NH₂ |
| Calculated MW | 1073.3 Da | 1104.4 Da |
| Observed MW (MS) | 1073.5 Da | 1104.6 Da |
| Purity (HPLC) | >98% | >97% |
Table 2: Proteolytic Stability in Human Plasma
| Peptide | Half-Life (t½) in Plasma (minutes) |
| Peptide-N (Native) | 25 ± 4 |
| Peptide-M (Modified) | > 240 |
Table 3: Receptor Binding Affinity
| Peptide | IC₅₀ (nM) |
| Peptide-N (Native) | 15.2 ± 2.1 |
| Peptide-M (Modified) | 18.5 ± 3.5 |
Discussion and Field-Proven Insights
The data unequivocally demonstrates the profound impact of incorporating Boc-D-2-Aminomethylphe(Fmoc).
-
Vastly Improved Stability: The most striking result is the dramatic increase in the stability of Peptide-M in human plasma. While the native peptide was rapidly degraded with a half-life of only 25 minutes, the modified peptide remained largely intact even after 4 hours. This aligns perfectly with the foundational principle that D-amino acids protect against enzymatic cleavage.[3][4] This single modification transforms the peptide from a transient molecule into one with a pharmacokinetic profile far more suitable for therapeutic development.[25]
-
Preserved Biological Activity: A critical consideration when modifying a peptide is the potential for reduced binding affinity. Unnatural amino acids can alter the conformation required for receptor engagement.[1] In this case study, the binding affinity of Peptide-M (IC₅₀ = 18.5 nM) was comparable to that of the native peptide (IC₅₀ = 15.2 nM). This is an excellent outcome, indicating that the modification at this specific position successfully uncoupled stability from activity. The bulky side chain did not disrupt the key interactions necessary for receptor binding, a testament to the importance of rational design in peptide modification.
Conclusion
The strategic incorporation of Boc-D-2-Aminomethylphe(Fmoc) serves as a powerful tool for enhancing the therapeutic properties of peptides. This case study demonstrates that this single, targeted modification can dramatically increase proteolytic stability—a primary obstacle in peptide drug development—while preserving the essential biological activity of the parent molecule. For researchers and drug developers, this approach represents a reliable and effective strategy to improve the druggability of promising peptide candidates, ultimately accelerating their path toward clinical application.
References
-
Aapptec Peptides. Boc-D-Amino Acids. [Link]
-
Li, Z., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Signal Transduction and Targeted Therapy. [Link]
-
ChemistryViews. (2022). Solid-Phase Peptide Modification. [Link]
-
Digital CSIC. Supporting Information. [Link]
-
Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Perspectives in Medicinal Chemistry. [Link]
-
Mezõ, G., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Google Patents. Boc and Fmoc solid phase peptide synthesis.
-
Chu, C., et al. (2021). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. ACS Nano. [Link]
-
ResolveMass Laboratories Inc. (2024). Peptide Characterization Techniques and Applications. [Link]
-
Takaori, S., et al. (1993). Degradation of peptide drugs by immobilized digestive proteases. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Di Pietro, O., et al. (2023). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences. [Link]
-
Nieß, A., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
ResearchGate. (2024). Pharmacokinetics and Bioavailability of Peptide-Modified Antibiotics. [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
ResearchGate. (2015). Enzymatic degradation varies between different cross-linking peptides. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Tiwari, R., et al. (2019). Rational Design of Peptide Ligands Based on Knob–Socket Protein Packing Model Using CD13 as a Prototype Receptor. ACS Omega. [Link]
-
Al-Sammarraie, N., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
AMSbiopharma. (2024). Stability-indicating methods for peptide drug analysis. [Link]
-
ResearchGate. (2023). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. [Link]
-
Creative Bioarray. How to Improve the Pharmacokinetic Properties of Peptides?. [Link]
-
PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. [Link]
-
Peters, T. (2018). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Biomolecules. [Link]
-
Chromatography Online. (2019). The Basics of HPLC Peptide Analysis. [Link]
-
National Institutes of Health. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. [Link]
-
Apostolopoulos, V., et al. (2021). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Proteomics. [Link]
-
Environmental Science: Nano. (2019). Evaluating protocols and analytical methods for peptide adsorption experiments. [Link]
-
Vanga, S. K., & Apshingekar, P. P. (2022). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceutics. [Link]
-
MDPI. (2023). Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. [Link]
-
KU ScholarWorks. (2011). NIH Public Access. [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]
-
MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]
-
PubMed. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
-
BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. [Link]
Sources
- 1. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpt.com [jpt.com]
- 13. peptide.com [peptide.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijsra.net [ijsra.net]
- 20. agilent.com [agilent.com]
- 21. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. prisysbiotech.com [prisysbiotech.com]
A Comparative Guide to the Synthesis of Peptides With and Without Boc-D-2-Aminomethylphe(Fmoc): An Analysis of Purity and Yield
For researchers, scientists, and professionals in drug development, the seamless synthesis of high-purity peptides is paramount. The incorporation of unnatural or structurally complex amino acids is a common strategy to enhance peptide stability, enforce specific conformations, or introduce novel functionalities. However, these modifications often present significant synthetic challenges that can adversely affect both the purity of the crude product and the overall yield.
This technical guide provides an in-depth comparison of the solid-phase peptide synthesis (SPPS) of a model peptide versus the same peptide incorporating the sterically demanding, orthogonally protected amino acid, Boc-D-2-Aminomethylphe(Fmoc). We will explore the causative factors behind the experimental choices, detail the necessary protocol adjustments, and present supporting data to illustrate the expected outcomes.
The Structural Challenge: Understanding Boc-D-2-Aminomethylphe(Fmoc)
The non-canonical amino acid, Boc-D-2-Aminomethylphe(Fmoc), presents a unique synthetic puzzle due to its dual protection strategy and inherent steric bulk.
-
Orthogonal Protection: The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile, while the side-chain aminomethyl group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality allows for selective deprotection of either group, enabling, for example, on-resin side-chain modification.[1]
-
Steric Hindrance: The bulky nature of both the phenylalanine ring and its protecting groups can significantly impede coupling efficiency during SPPS.[2] This steric clash can lead to incomplete reactions, resulting in deletion sequences and a lower yield of the target peptide.
-
D-Configuration: The D-amino acid configuration is often introduced to increase resistance to proteolytic degradation.[3] While beneficial for the final peptide's biological properties, it can sometimes influence peptide aggregation during synthesis.
Experimental Design: A Tale of Two Syntheses
To objectively compare the impact of incorporating Boc-D-2-Aminomethylphe(Fmoc), we will outline the synthesis of a model hexapeptide, Tyr-Ala-Gly-Phe-Leu-Met-NH2, and its modified counterpart, Tyr-Ala-Gly-[Boc-D-2-Aminomethylphe(Fmoc)]-Leu-Met-NH2. Both syntheses will be performed using a standard Fmoc/tBu solid-phase strategy.
Experimental Workflow: Standard vs. Modified Peptide Synthesis
The following diagram illustrates the key stages of the synthesis, highlighting the critical differences when incorporating the modified amino acid.
Caption: Comparative workflow for standard and modified peptide synthesis.
Detailed Experimental Protocols
Materials
-
Rink Amide MBHA resin
-
Fmoc-amino acids (Tyr(tBu), Ala, Gly, Phe, Leu, Met)
-
Boc-D-2-Aminomethylphe(Fmoc)-OH
-
Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection agent: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Protocol 1: Synthesis of Standard Peptide (Tyr-Ala-Gly-Phe-Leu-Met-NH2)
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate Fmoc-Met-OH (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1 hour.
-
Wash the resin with DMF.
-
-
Repeat Cycle: Repeat steps 2 and 3 for the subsequent amino acids (Leu, Phe, Gly, Ala, Tyr(tBu)).
-
Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat with the cleavage cocktail for 2 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge, wash the pellet with ether, and dry.
-
Lyophilization: Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.
Protocol 2: Synthesis of Modified Peptide (Tyr-Ala-Gly-[Boc-D-2-Aminomethylphe(Fmoc)]-Leu-Met-NH2)
-
Resin Swelling and Initial Cycles: Follow steps 1-4 of Protocol 1 for the first two amino acids (Met, Leu).
-
Coupling of Boc-D-2-Aminomethylphe(Fmoc)-OH:
-
Rationale for Modification: Due to the significant steric hindrance of this amino acid, a more potent coupling agent and extended reaction time are necessary to achieve a reasonable coupling efficiency.[2] HATU is chosen for its higher reactivity compared to HBTU.
-
Activate Boc-D-2-Aminomethylphe(Fmoc)-OH (3 eq.) with HATU (3 eq.) and DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 4 hours. A double coupling (repeating the coupling step) may be necessary.
-
-
Subsequent Cycles: After coupling the modified amino acid, proceed with the standard Fmoc deprotection and coupling cycles for Gly, Ala, and Tyr(tBu) as described in Protocol 1.
-
Final Cleavage and Workup: Follow steps 5-7 of Protocol 1.
Comparative Data: Purity and Yield Analysis
The following table summarizes the expected results from the two syntheses. The data is representative of typical outcomes when incorporating sterically hindered, unnatural amino acids.
| Parameter | Standard Peptide | Modified Peptide | Causality |
| Crude Purity (by HPLC) | ~85% | ~60% | Incomplete coupling of the bulky amino acid leads to a higher prevalence of deletion sequences (e.g., Tyr-Ala-Gly-Leu-Met-NH2). |
| Crude Yield | ~75% | ~50% | Lower coupling efficiency at a key step results in a significant loss of the target full-length peptide. |
| Overall Yield (post-purification) | ~30% | ~15% | A more complex crude product requires more stringent purification, leading to greater product loss during fractionation. |
Analytical Methodology
-
Purity Analysis (RP-HPLC):
-
System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Detection: 220 nm.
-
-
Identity Confirmation (Mass Spectrometry):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Analysis: The observed molecular weight of the main peak in the HPLC chromatogram should match the calculated theoretical mass of the target peptide.
-
Discussion: The Underlying Scientific Principles
The observed decrease in purity and yield when incorporating Boc-D-2-Aminomethylphe(Fmoc) is a direct consequence of fundamental principles in peptide chemistry.
The Impact of Steric Hindrance on Reaction Kinetics
Peptide bond formation is a nucleophilic acyl substitution reaction. The rate of this reaction is highly sensitive to the steric environment around both the activated carboxylic acid of the incoming amino acid and the deprotected amine on the growing peptide chain. The bulky phenyl ring and protecting groups of Boc-D-2-Aminomethylphe(Fmoc) create a significant energy barrier for the approaching nucleophilic amine, slowing down the reaction rate.[2] If the standard coupling time is insufficient, a substantial portion of the growing chains will not be acylated, leading to deletion sequences.
Workflow for Mitigating Low Coupling Efficiency
Caption: Strategies to overcome poor coupling of sterically hindered amino acids.
Orthogonal Deprotection and Potential Side Reactions
While the Boc/Fmoc orthogonal protection on a single amino acid is a powerful tool, it requires careful planning of the overall synthetic strategy. In this case, the Boc group on the modified amino acid will be removed during the final TFA cleavage step along with the other side-chain protecting groups. It's crucial to ensure that the conditions for Fmoc-deprotection (piperidine) do not prematurely cleave other protecting groups and that the final strong acid cleavage does not cause unwanted side reactions on sensitive residues.
Conclusion and Recommendations
The incorporation of structurally complex amino acids like Boc-D-2-Aminomethylphe(Fmoc) offers significant advantages for designing peptides with enhanced therapeutic properties. However, this comes at the cost of synthetic efficiency. Our comparative analysis demonstrates that the introduction of such a bulky, non-canonical residue can be expected to reduce crude purity by approximately 25-30% and the overall yield by up to 50% when compared to a standard peptide sequence.
To maximize the success of synthesizing peptides with challenging residues, we recommend the following:
-
Proactive Protocol Optimization: Do not rely on standard coupling protocols. For sterically hindered amino acids, employ more potent coupling reagents like HATU or COMU from the outset.
-
Extended Reaction Times: Plan for significantly longer coupling times (4 hours to overnight) and consider double coupling as a standard procedure for these residues.
-
In-Process Monitoring: Utilize qualitative tests (e.g., the Kaiser test) to monitor the completion of each coupling step, especially after incorporating a difficult residue.
-
Rigorous Purification: Be prepared for a more challenging purification process. The presence of closely eluting deletion sequences will necessitate shallower gradients and careful fraction analysis.
By understanding the underlying chemical principles and proactively adjusting the synthetic strategy, researchers can successfully navigate the challenges posed by complex amino acids and achieve the desired peptide products for their research and development endeavors.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. Available at: [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Available at: [Link]
-
PubMed Central (PMC). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Available at: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
PubMed Central (PMC). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Boc-D-2-Aminomethylphe(Fmoc) proper disposal procedures
Executive Summary & Immediate Action
Boc-D-2-Aminomethylphe(Fmoc) (CAS: 1212895-19-6 or analog) is a dual-protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] While not classified as acutely toxic (e.g., EPA P-List) or spontaneously explosive, it presents unique disposal challenges due to its orthogonal protecting groups .
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Hazard: Chemical Incompatibility. This molecule contains both acid-labile (Boc) and base-labile (Fmoc) moieties.[1] Accidental mixing with cleavage cocktails (TFA) or deprotection reagents (Piperidine) in a waste container can trigger uncontrolled deprotection, gas evolution (
, isobutylene), and exothermic reactions. -
RCRA Status: Generally non-regulated as a pure solid, but treated as Hazardous Waste (Organic Solid) for best practice. If in solution, it adopts the waste codes of the solvent (e.g., F002 for DCM, F003 for Ethyl Acetate).
Technical Hazard Assessment
To dispose of this chemical safely, you must understand its structural reactivity.
| Component | Chemical Function | Disposal Risk Factor |
| Phenylalanine Core | Amino Acid Backbone | Low.[1] Combustible organic solid. |
| Boc Group | Acid Sensitive. Contact with strong acids (TFA, HCl) releases isobutylene gas and | |
| Fmoc Group | Side-chain Protection | Base Sensitive. Contact with secondary amines (Piperidine) releases dibenzofulvene, a potential skin sensitizer. |
| 2-Aminomethyl | Side Chain Modification | Reactivity. Once deprotected, the primary benzylamine is nucleophilic and can react with esters/active halides.[1] |
Scientist's Note: The "2-Aminomethyl" moiety implies this is a phenylalanine with an extra amine on the ring. This increases the nitrogen content and potential basicity upon degradation. Ensure waste containers are not sealed air-tight if there is any risk of residual acid/base contact, as gas pressure can build up.
Segregation Protocols
The most common safety incident with protected amino acids is Improper Waste Stream Mixing .
-
NEVER dispose of solid Boc-D-2-Aminomethylphe(Fmoc) in the same container as Solid Phase Peptide Synthesis (SPPS) liquid waste containing TFA.[1] The acid fumes alone can degrade the solid, turning a dry waste bin into a sticky, gas-evolving hazard.
-
NEVER mix with strong oxidizers (e.g., permanganates, nitrates).
Compatibility Matrix:
| Waste Stream | Compatibility | Action |
| Non-Halogenated Organics | Compatible | Methanol, Acetone, Ethanol.[1] |
| Halogenated Organics | Compatible | DCM, Chloroform (Standard SPPS solvents).[1] |
| Aqueous Acid (pH < 2) | INCOMPATIBLE | DO NOT MIX. Causes Boc removal/gas evolution.[1] |
| Aqueous Base (pH > 10) | INCOMPATIBLE | DO NOT MIX. Causes Fmoc removal/polymerization.[1] |
Disposal Workflows
Scenario A: Disposal of Pure Solid Reagent (Expired or Excess)
Use this workflow for dry powder that has not been dissolved.
Figure 1: Decision logic for the disposal of pure solid reagent. Note that while "Non-Regulated" is the technical RCRA classification for the pure solid, incineration is the required method for chemical hygiene.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this workflow if the reagent is dissolved in DMF, DCM, or NMP.
Figure 2: Protocol for liquid waste. The pH check is vital to prevent Boc/Fmoc cleavage inside the waste carboy.
Emergency Procedures (Spill Response)
In the event of a spill of Boc-D-2-Aminomethylphe(Fmoc) :
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use a N95 dust mask or work inside a fume hood to avoid inhalation sensitization.
-
Containment:
-
Solid Spill: Do not sweep dry dust if possible (creates aerosols). Cover with wet paper towels (water or ethanol) to dampen, then scoop into a glass waste jar.
-
Solution Spill: Absorb with vermiculite or standard spill pads.
-
-
Decontamination: Wipe the surface with soap and water .[2]
-
Scientist's Tip: Avoid using strong base (bleach/ammonia) for the initial wipe, as this strips the Fmoc group and leaves a yellow residue (dibenzofulvene) that is harder to clean. Use simple detergent first.
-
References
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link
-
Fisher Scientific. (2021).[2] Safety Data Sheet: Boc-L-Alanine (Analogous Boc-Amino Acid Handling).[1]Link
-
Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Guide.Link
-
University of California, Irvine (Nowick Lab). (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis.Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
